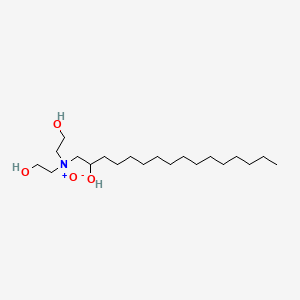
N-(2-Hydroxyhexadecyl)diethanolamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide typically involves the reaction of hexadecan-2-ol with bis-(2-hydroxyethyl)amine in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield the corresponding amine .
Aplicaciones Científicas De Investigación
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mecanismo De Acción
The mechanism of action of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between molecules. This property is crucial in its applications as a detergent and emulsifier .
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol: Similar structure but lacks the N-oxide group.
2-Hydroxy-N,N-bis(2-hydroxyethyl)-1-hexadecanamine: Another related compound with similar surfactant properties.
Uniqueness
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide is unique due to its N-oxide group, which enhances its surfactant properties and makes it more effective in reducing surface tension compared to similar compounds .
Propiedades
Número CAS |
28865-36-3 |
|---|---|
Fórmula molecular |
C20H43NO4 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(25,15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
Clave InChI |
OQFIKFNCZGUAHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C[N+](CCO)(CCO)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
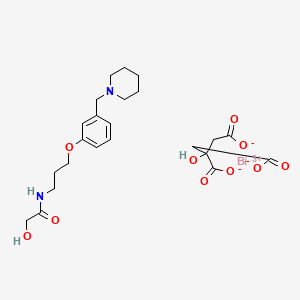
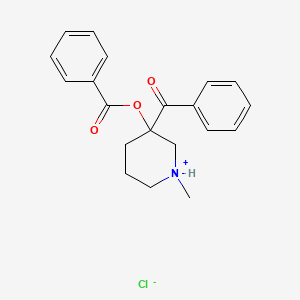
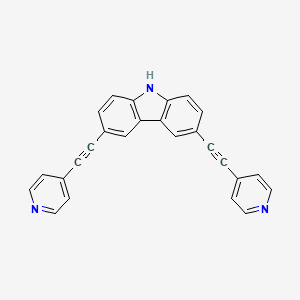
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
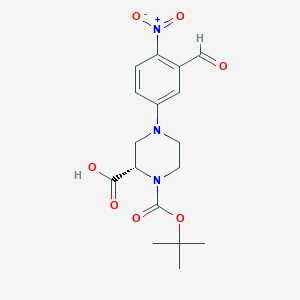
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)


![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
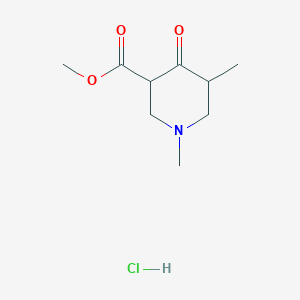
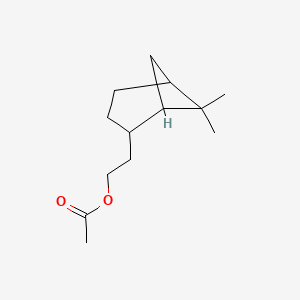
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
